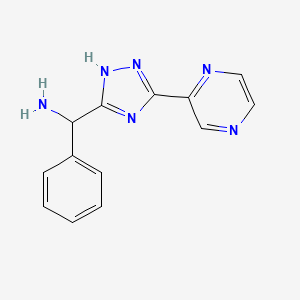

Phenyl(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine

Description

Properties

Molecular Formula |

C13H12N6 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

phenyl-(3-pyrazin-2-yl-1H-1,2,4-triazol-5-yl)methanamine |

InChI |

InChI=1S/C13H12N6/c14-11(9-4-2-1-3-5-9)13-17-12(18-19-13)10-8-15-6-7-16-10/h1-8,11H,14H2,(H,17,18,19) |

InChI Key |

REJWDNHMPKLSOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC(=NN2)C3=NC=CN=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of the pyrazine and phenyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with nitriles or carboxylic acids under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes the formation of intermediate compounds, which are then subjected to further reactions to introduce the desired functional groups. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Phenyl(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The presence of multiple nitrogen atoms allows for nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Phenyl(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple nitrogen atoms allows for hydrogen bonding and coordination with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole-3-yl methanamines, which exhibit structural diversity through substitutions on the triazole, aryl, and amine groups. Below is a detailed comparison with key analogs:

Structural and Functional Analogues

Key Structural Differences and Implications

- Pyrazine vs. Other Heterocycles : The pyrazine moiety in the target compound (vs. furan in or trifluoromethylphenyl in ) enhances hydrogen-bonding capacity and π–π interactions, critical for binding to biological targets like enzymes or nucleic acids .

- Fluorophenyl Substitution: Fluorination at the phenyl ring (as in ) improves metabolic stability and membrane permeability compared to non-fluorinated analogs .

Biological Activity

Phenyl(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine is a complex organic compound notable for its unique structural features that may confer significant biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 228.26 g/mol. The structure integrates a phenyl group with a methanamine moiety and a 1,2,4-triazole ring substituted at the 5-position by a pyrazine group. This structural configuration suggests potential interactions with various biological targets due to the presence of multiple heterocyclic systems.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of triazole compounds have been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of apoptotic pathways (e.g., increased expression of p53 and Bax) .

Key Findings:

- Caspase Activation: Induction of apoptosis via caspase 9 and 3/7 activation has been documented in studies involving triazole derivatives .

- Selective Cytotoxicity: Some derivatives demonstrate stronger cytotoxic effects on cancer cells compared to normal cells, indicating potential for targeted therapy .

Antimicrobial Properties

Similar structural compounds have also been reported to possess antibacterial and antifungal activities. The presence of the pyrazine moiety may enhance these properties by interacting with microbial enzymes or disrupting cellular processes .

The biological activity of this compound can be attributed to several mechanisms:

- Molecular Docking Studies: Computational models suggest that the compound can effectively bind to active sites of target proteins, such as c-Met kinases, which are implicated in cancer progression .

- Cell-Based Assays: Experimental data from cell lines indicate that the compound can inhibit cell growth and induce apoptosis through specific signaling pathways .

- Binding Affinity Assessments: The compound's ability to interact with various biological targets is critical for its therapeutic potential. Binding affinity studies reveal promising interactions with proteins involved in cancer cell proliferation .

Comparative Analysis

A comparative analysis with other related compounds reveals that this compound may have enhanced biological activity due to its unique combination of structural features:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 7-Phenyl-[1,2,4]triazolo[4,3-a]pyridine | Contains a pyridine ring | Inhibits p38 MAPK |

| 5-(Pyrazin-2-yl)-1H-pyrazole | Pyrazole instead of triazole | Antimicrobial |

| 1-(Phenyl)-5-(pyrazinyl)-1H-pyrazole | Combines pyrazole and phenyl groups | Antitumor |

Applications in Medicinal Chemistry

Given its promising biological activities, this compound could serve as a lead compound for drug development aimed at treating various cancers or infections. Its unique structural features may allow it to act on multiple molecular targets simultaneously, potentially reducing drug resistance and enhancing therapeutic efficacy.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Phenyl(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine?

Answer:

The synthesis typically involves multi-step reactions, including:

- Suzuki coupling : Brominated intermediates (e.g., bromopyrazine or bromothiophene) are coupled with boronic acid derivatives to introduce aromatic substituents .

- Cyclocondensation : Triazole rings are formed via cyclization reactions using hydrazine derivatives or nitrile precursors under reflux conditions .

- Deprotection : Boc-protected intermediates are deprotected using acidic conditions (e.g., HCl in dioxane) to yield the final amine .

A critical step is optimizing reaction conditions (e.g., solvent, temperature, and catalyst) to avoid side products like over-oxidized triazoles or incomplete coupling.

Basic: How is the molecular structure of this compound validated experimentally?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key structural features include:

- Planarity : The pyrazine, triazole, and phenyl rings exhibit near-coplanarity (maximum deviation: 0.1949 Å), confirmed by dihedral angles <5° between rings .

- Hydrogen bonding : Intermolecular N–H⋯N interactions stabilize the crystal lattice, with bond distances of ~2.8–3.0 Å .

- π–π stacking : Centroid-to-centroid distances of 3.599–4.769 Å between aromatic systems contribute to 3D network formation .

Refinement is performed using SHELXL (via full-matrix least-squares on ), with validation metrics like and .

Advanced: What challenges arise during crystallographic refinement of this compound?

Answer:

Common challenges include:

- Disorder in flexible groups : The methanamine side chain may exhibit positional disorder, requiring PART instructions in SHELXL to model split positions .

- Hydrogen atom placement : While NH groups are located via difference Fourier maps, CH hydrogens are constrained using riding models, introducing potential errors in thermal parameter estimation .

- Twinned crystals : Non-merohedral twinning (observed in monoclinic systems) necessitates twin law refinement, increasing computational complexity .

Robust data collection (e.g., high-resolution synchrotron data) and iterative refinement cycles mitigate these issues.

Advanced: How is this compound applied in electrocatalytic CO2_22 reduction?

Answer:

The triazole-pyrazine scaffold serves as a ligand in Cu(I)-based coordination polymers (e.g., NNU-32/33), which exhibit high selectivity for CO-to-CH conversion. Key mechanistic insights include:

- Cuprophilic interactions : Short Cu–Cu distances (~2.8 Å) stabilize *μ-CO intermediates, enhancing CH selectivity .

- Electronic effects : The electron-withdrawing pyrazine moiety modulates the Cu(I) center’s redox potential, confirmed by XPS (Cu 2p binding energy ~932.5 eV) .

- Stability : Post-reaction XPS analysis shows no Cu oxidation state changes, indicating robustness under electrolysis conditions .

Methodological: How are hydrogen bonding and π-stacking interactions quantified in crystallographic studies?

Answer:

- Hydrogen bonds : Analyzed using PLATON or Mercury software. Parameters include donor-acceptor distance (<3.5 Å) and angle (>120°). Example: N2–H⋯N11 (2.89 Å, 158°) .

- π–π interactions : Calculated via centroid-to-centroid distances and interplanar angles. For this compound, parallel-displaced stacking (3.6–4.8 Å) dominates .

- Hirshfeld surface analysis : Visualizes interaction fingerprints (e.g., ) to quantify contributions from H-bonding (≈30%) and van der Waals contacts .

Data Contradiction: How to resolve discrepancies in reported bond lengths or angles?

Answer:

Discrepancies may arise from:

- Experimental resolution : High-resolution data (<0.8 Å) reduces standard uncertainties in bond lengths (e.g., C–N: 1.32–1.36 Å vs. 1.30–1.40 Å in low-resolution studies) .

- Thermal motion : Anisotropic displacement parameters () are refined to account for atomic vibration, affecting apparent bond lengths .

- Software differences : SHELXL (riding model) vs. CRYSTALS (independent refinement) may yield variations in H-atom positions .

Consistent refinement protocols and validation against DFT-optimized geometries improve reproducibility.

Advanced: What computational methods predict the compound’s reactivity or electronic properties?

Answer:

- DFT calculations : Gaussian or ORCA software models frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and Fukui indices to predict nucleophilic/electrophilic sites .

- Molecular docking : AutoDock Vina screens binding affinities to biological targets (e.g., PI3Kγ), leveraging the triazole’s hydrogen-bonding capability .

- MD simulations : GROMACS assesses stability in solvent environments (e.g., aqueous vs. DMSO), critical for drug delivery applications .

Basic: What spectroscopic techniques characterize this compound’s purity and structure?

Answer:

- NMR : NMR confirms amine protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). NMR identifies sp carbons (δ 120–150 ppm) .

- FT-IR : Peaks at ~3400 cm (N–H stretch) and 1600 cm (C=N/C=C) validate functional groups .

- MS : High-resolution ESI-MS provides exact mass (e.g., [M+H] = 370.38) and fragments (e.g., loss of pyrazine, m/z 247) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.